Precise Methyl Deletion Relative to KL101 Alters FAD-Pocket Interaction Potential for CRY1 Selectivity Studies
The target compound lacks the 3-methyl group present on the benzamide ring of KL101 (CAS 396721-89-4). In the CRY1-KL101 co-crystal structure (PDB: 6KX6), the 3,4-dimethylbenzamide moiety occupies the FAD-binding pocket, and the compound's selectivity for CRY1 over CRY2 depends on interactions with the disordered C-terminal tail and lid loop residues [1]. While direct binding or functional data for CAS 396719-90-7 is not publicly available, the single methyl deletion alters the steric and electronic profile at a site known to govern isoform discrimination. This makes the compound a rational SAR probe for investigating the contribution of the 3-methyl group to CRY1 affinity and selectivity.
| Evidence Dimension | Benzamide substituent pattern (structural differentiation) |
|---|---|
| Target Compound Data | 4-methylbenzamide (single substituent at para position); MW 363.48 |
| Comparator Or Baseline | KL101: 3,4-dimethylbenzamide (two substituents at meta and para positions); MW 377.51 |
| Quantified Difference | Absence of one methyl group (Δ14.03 Da); formal deletion of meta-substituent |
| Conditions | Structural comparison based on published PDB 6KX6 crystal structure of CRY1-KL101 complex [1]; target compound structure and molecular weight confirmed by vendor specification |
Why This Matters
For researchers constructing SAR libraries around the CRY1 pharmacophore, this compound serves as a matched molecular pair with KL101 to isolate the pharmacological contribution of the 3-methyl substituent, a practice critical for lead optimization in circadian clock modulator development.
- [1] Miller S, Son YL, Aikawa Y, et al. Isoform-selective regulation of mammalian cryptochromes. Nat Chem Biol. 2020 Jun;16(6):676-685. PDB: 6KX6 (CRY1-KL101 complex). View Source
